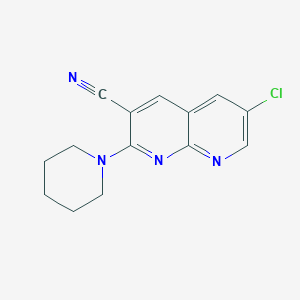
3-Fluoro-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-YL)benzaldehído
Descripción general
Descripción
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is an important chemical compound that has been studied for its various applications in the scientific research field. It is a colorless liquid with a boiling point of 122°C and a melting point of -20°C. This compound is also known as “3-Fluoro-5-tetramethyl-1,3,2-dioxaborolan-2-YLbenzaldehyde” or “3-Fluoro-5-TMDB” for short. It is a derivative of benzaldehyde, and has been found to be useful for a number of applications in research.
Aplicaciones Científicas De Investigación
Intermediarios de Síntesis Orgánica
Este compuesto sirve como intermedio en la síntesis orgánica, particularmente en la formación de intermedios de éster de ácido bórico con anillos de benceno. Se utiliza en una variedad de reacciones de sustitución para producir compuestos que son esenciales para las transformaciones químicas posteriores .
Estudios de Cristalografía
La estructura del compuesto se puede confirmar mediante técnicas como FTIR, espectroscopia de RMN y espectrometría de masas. Se obtienen monocristales adecuados para el análisis cristalográfico de rayos X para realizar análisis cristalográficos y conformacionales .
Análisis de Teoría Funcional de la Densidad (DFT)
DFT se utiliza para calcular las estructuras moleculares de los compuestos derivados de 3-Fluoro-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-YL)benzaldehído. Este estudio teórico ayuda a comparar los valores calculados con los obtenidos por difracción de rayos X, asegurando la precisión de los modelos moleculares .
Síntesis de Fármacos
En la síntesis de fármacos, este compuesto se utiliza a menudo en la protección de glicoles y la síntesis asimétrica de aminoácidos. Juega un papel crucial en las reacciones de acoplamiento de Suzuki, que son fundamentales para crear compuestos orgánicos complejos, incluidos los productos farmacéuticos .
Inhibición Enzimática
Los compuestos de ácido bórico derivados de este químico se utilizan como inhibidores enzimáticos. Tienen aplicaciones en el tratamiento de tumores e infecciones microbianas debido a su capacidad para inhibir enzimas específicas involucradas en las vías de la enfermedad .
Diseño de Fármacos Anticancerígenos
La investigación ha demostrado que las enzimas producidas por los compuestos de ácido bórico pueden inducir la apoptosis en las células cancerosas, como las células de cáncer de colon humano HCT116. Esta propiedad se explota en el diseño de fármacos anticancerígenos, lo que hace que este compuesto sea valioso en química medicinal .
Sondas Fluorescentes
El compuesto también se utiliza para crear sondas fluorescentes que pueden identificar varias sustancias como peróxido de hidrógeno, sacáridos, iones cobre y flúor, y sustancias catecolamina. Estas sondas son significativas tanto en aplicaciones de investigación como de diagnóstico .
Análisis de Propiedades Fisicoquímicas
El potencial electrostático molecular y los orbitales moleculares de frontera de los compuestos derivados de this compound se investigan para revelar algunas de sus propiedades fisicoquímicas. Este análisis es crucial para comprender la reactividad y estabilidad de estos compuestos .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used as intermediates in the synthesis of various organic compounds .
Mode of Action
It is known that the compound can participate in various chemical reactions due to the presence of the boronic ester group .
Biochemical Pathways
Boronic esters are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Result of Action
Boronic esters, such as this compound, are often used as intermediates in the synthesis of various organic compounds .
Action Environment
Like other boronic esters, it may be sensitive to conditions such as temperature, humidity, and ph .
Análisis Bioquímico
Biochemical Properties
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with enzymes, thereby inhibiting their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, leading to the modulation of their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to specific sites on enzymes, leading to their inhibition or activation. Additionally, it can interact with DNA or RNA, thereby influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde can change over time. This compound is known for its stability under various conditions, but it can undergo degradation over extended periods. Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time due to degradation or metabolic processes .
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular metabolism and overall physiological functions .
Transport and Distribution
The transport and distribution of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde within cells and tissues are critical for its biological activity. This compound is known to interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is an important aspect of its biochemical activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within the cell .
Propiedades
IUPAC Name |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENPYTYJEVDZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160169 | |
| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112209-24-1 | |
| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1112209-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


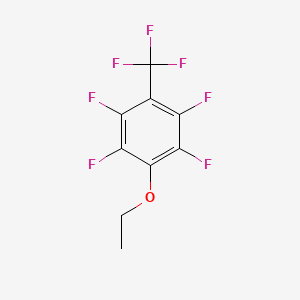


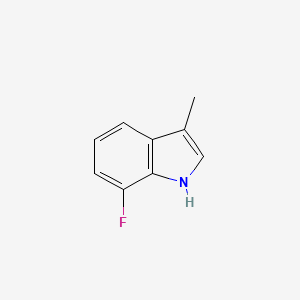

![1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one](/img/structure/B1442554.png)
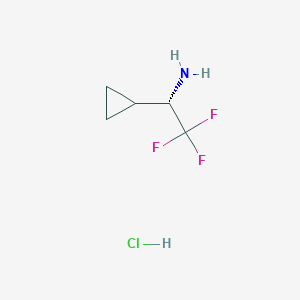
![N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1442556.png)
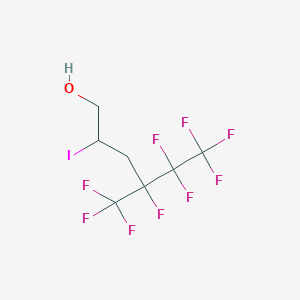
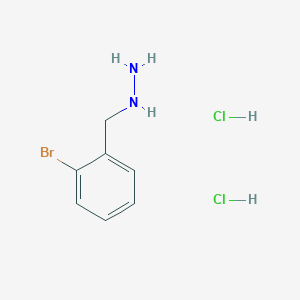
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1442562.png)

![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride](/img/structure/B1442567.png)
